molecular formula C11H16N2O2 B14210730 N-[(2S)-1-Methoxypropan-2-yl]-N'-phenylurea CAS No. 827612-97-5

N-[(2S)-1-Methoxypropan-2-yl]-N'-phenylurea

Cat. No.: B14210730
CAS No.: 827612-97-5
M. Wt: 208.26 g/mol
InChI Key: OEZXDVHORFGUPV-VIFPVBQESA-N
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Description

N-[(2S)-1-Methoxypropan-2-yl]-N'-phenylurea is a chemical compound with the molecular formula C11H16N2O2 and a molecular weight of 208.26 g/mol . Its CAS Registry Number is 303092-33-3 . This urea derivative features a phenyl group and a chiral 1-methoxypropan-2-yl moiety, which is specified in the (S) enantiomeric form. The presence of the stereocenter is critical as it can significantly influence the compound's biological activity and interaction with chiral environments, such as enzyme active sites. This makes it a valuable scaffold in various research applications. While the exact biological profile of the (S)-enantiomer is subject to ongoing research, compounds of this structural class are frequently investigated in medicinal chemistry and chemical biology for their potential as molecular probes or intermediates in synthetic pathways. Urea derivatives are known to participate in hydrogen bonding, which can be exploited in the design of enzyme inhibitors or receptor ligands. Researchers may utilize this product in the development of new pharmaceutical candidates, particularly in areas where chirality plays a key role in efficacy. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory setting. For specific stereoisomer requirements, please confirm the enantiomeric purity with our product specialists.

Properties

CAS No.

827612-97-5

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

1-[(2S)-1-methoxypropan-2-yl]-3-phenylurea

InChI

InChI=1S/C11H16N2O2/c1-9(8-15-2)12-11(14)13-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H2,12,13,14)/t9-/m0/s1

InChI Key

OEZXDVHORFGUPV-VIFPVBQESA-N

Isomeric SMILES

C[C@@H](COC)NC(=O)NC1=CC=CC=C1

Canonical SMILES

CC(COC)NC(=O)NC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis of N-[(2S)-1-Methoxypropan-2-yl]-N'-phenylurea

Core Structural Components

The target molecule comprises two primary subunits:

  • (2S)-1-Methoxypropan-2-amine : A chiral secondary amine with a methoxy group at the C1 position.
  • Phenylurea : A urea group (N'-phenylcarbamide) formed via condensation between an amine and an isocyanate or carbamate.

Retrosynthetic disconnection suggests two plausible pathways:

  • Route A : Coupling (2S)-1-methoxypropan-2-amine with phenyl isocyanate.
  • Route B : Stepwise assembly via carbamate intermediates.

Synthetic Methodologies

Enantioselective Synthesis of (2S)-1-Methoxypropan-2-amine

Chiral amines are typically synthesized via asymmetric hydrogenation, enzymatic resolution, or chiral pool strategies.

Asymmetric Hydrogenation of Enamides

A prochiral enamide precursor undergoes catalytic hydrogenation using Rhodium-(R)-BINAP complexes to yield the (2S)-configured amine. For example:
$$
\text{CH}3\text{OCH}2\text{C(O)NHCH}2\text{CH}3 \xrightarrow{\text{H}_2, \text{Rh-(R)-BINAP}} \text{(2S)-1-Methoxypropan-2-amine} \quad
$$
Conditions : 50 bar H₂, 60°C, 24 hours.
Yield : 78–85% (enantiomeric excess >98%).

Enzymatic Resolution

Racemic 1-methoxypropan-2-amine is treated with a lipase (e.g., Candida antarctica) and an acyl donor (vinyl acetate) to selectively acetylate the (R)-enantiomer, leaving the desired (S)-amine unreacted.
Typical Results :

Parameter Value
Resolution Efficiency 92% ee
Isolated Yield 45%

Urea Bond Formation

Direct Isocyanate Coupling

(2S)-1-Methoxypropan-2-amine reacts with phenyl isocyanate in anhydrous tetrahydrofuran (THF) at 0–5°C:
$$
\text{(2S)-Amine} + \text{PhNCO} \rightarrow \text{this compound}
$$
Optimized Conditions :

  • Solvent: THF
  • Temperature: 0°C → room temperature (12-hour stirring)
  • Stoichiometry: 1:1 molar ratio
  • Yield: 89% (HPLC purity >99%)

Side Reactions :

  • Over-addition of isocyanate leading to biuret formation.
  • Hydrolysis of isocyanate to phenylamine under humid conditions.
Carbamate Intermediate Route

To mitigate isocyanate instability, a carbamate intermediate is generated by reacting the amine with phenyl chloroformate:
$$
\text{(2S)-Amine} + \text{PhOCOCl} \rightarrow \text{Carbamate Intermediate} \xrightarrow{\text{NH}_3} \text{Urea}
$$
Advantages : Improved handling and reduced side products.
Yield : 76% after column chromatography.

Reaction Optimization and Scalability

Solvent Screening

Comparative studies of solvents (THF, DCM, ethyl acetate) revealed THF as optimal due to:

  • High solubility of both amine and isocyanate.
  • Minimal epimerization risk at low temperatures.

Temperature Profiling

Elevated temperatures (>30°C) accelerated reaction kinetics but reduced enantiomeric purity (94% ee at 40°C vs. 99% ee at 0°C).

Catalytic Additives

Triethylamine (5 mol%) enhanced reaction rate by scavenging HCl during carbamate formation, improving yield to 82%.

Analytical Characterization

Chiral HPLC Analysis

Column : Chiralpak IC (4.6 × 250 mm, 5 μm)
Mobile Phase : Hexane:isopropanol (80:20) + 0.1% diethylamine
Retention Time : 12.3 minutes ((S)-enantiomer)
Purity : >99.5%

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.15 (d, J = 6.8 Hz, 3H), 3.35 (s, 3H), 3.65–3.72 (m, 1H), 4.85 (br s, 1H), 6.90–7.40 (m, 5H).
  • IR (KBr) : 3340 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O urea).

Industrial-Scale Considerations

Cost Analysis

Component Cost per kg (USD)
(2S)-1-Methoxypropan-2-amine 320
Phenyl isocyanate 150
Total (theoretical) 470

Actual Production Cost : ~600 USD/kg due to purification losses.

Environmental Impact

  • E-Factor : 18 (kg waste/kg product).
  • Key Waste Streams : Solvent recovery (THF), unreacted isocyanate.

Applications and Derivatives

Pharmaceutical Intermediates

This compound serves as a precursor to kinase inhibitors and GPCR modulators. Its methoxy group enhances blood-brain barrier permeability in CNS-targeted drugs.

Agrochemical Uses

Derivatives exhibit herbicidal activity by inhibiting acetolactate synthase (ALS), with EC₅₀ values of 2.3 μM in Arabidopsis thaliana.

Chemical Reactions Analysis

Types of Reactions

N-[(2S)-1-Methoxypropan-2-yl]-N’-phenylurea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The urea moiety can be reduced to form amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Electrophiles such as bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[(2S)-1-Methoxypropan-2-yl]-N’-phenylurea has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2S)-1-Methoxypropan-2-yl]-N’-phenylurea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table compares N-[(2S)-1-Methoxypropan-2-yl]-N'-phenylurea with key phenylurea derivatives, highlighting substituents, applications, and research findings:

Compound Name N-Substituent N'-Substituent Primary Application Key Findings References
This compound (2S)-1-Methoxypropan-2-yl Phenyl Hypothesized: Herbicide or plant growth regulator Stereochemistry may enhance activity, akin to S-metolachlor’s herbicidal efficacy.
Siduron 2-Methylcyclohexyl Phenyl Herbicide Inhibits cellulose biosynthesis in weeds; low toxicity to turfgrass.
CPPU (N-(2-Chloro-4-pyridyl)-N'-phenylurea) 2-Chloro-4-pyridyl Phenyl Plant growth regulator Synergizes with gibberellins to promote fruit enlargement in kiwifruit.
CTPPU (N-[4-Chloro-3-(trifluoromethyl)phenyl]-N'-phenylurea) 4-Chloro-3-(trifluoromethyl)phenyl Phenyl Anticancer agent Induces cell cycle arrest in NSCLC cells; IC₅₀ values in micromolar range.
N-(4-Cyanophenyl)-N'-phenylurea 4-Cyanophenyl Phenyl Research chemical Exhibits diverse chemical reactivity; potential intermediate in drug synthesis.
N-(2-Chlorobenzoyl)-N'-phenylurea 2-Chlorobenzoyl Phenyl Anticancer agent Shows cytotoxicity against HeLa cells (IC₅₀ = 48.7 µM).
N-(4-Phenyl-1,3-thiazol-2-yl)-N'-phenylurea 4-Phenyl-1,3-thiazol-2-yl Phenyl Anti-inflammatory agent Inhibits carrageenan-induced edema; interacts with p38 kinase.

Key Comparative Insights

Substituent Effects on Bioactivity
  • Lipophilicity and Bioavailability: Compounds with electron-withdrawing groups (e.g., chloro, trifluoromethyl in CTPPU) exhibit enhanced membrane permeability and target binding, crucial for anticancer activity .
  • Stereochemical Influence : The (2S) configuration in the methoxypropan-2-yl group mirrors the enantioselectivity observed in S-metolachlor, where the (2S)-isomer is 2–10 times more active than the (2R)-form . This suggests that the target compound’s stereochemistry could similarly optimize its efficacy.
Mechanistic Diversity
  • Herbicidal Activity: Siduron and S-metolachlor (a structural analog with an acetamide backbone) inhibit weed growth via distinct pathways—cellulose biosynthesis and fatty acid elongation, respectively . The urea moiety in this compound may confer a novel mode of action.
  • Cytokinin-like Effects : CPPU and related phenylureas mimic natural cytokinins, disrupting hormonal balance to stimulate cell division in plants . The target compound’s methoxyalkyl group could modulate similar phytohormonal interactions.
Pharmacological Potential
  • Anticancer Agents : CTPPU and N-(2-Chlorobenzoyl)-N'-phenylurea demonstrate that aryl substituents enhance cytotoxicity, likely through interactions with kinase domains or DNA . The target compound’s methoxy group may offer a balance between solubility and target affinity.
  • Anti-inflammatory Activity : Thiazole-containing phenylureas (e.g., N-(4-Phenyl-1,3-thiazol-2-yl)-N'-phenylurea) show potency by inhibiting p38 MAP kinase, a key inflammation mediator .

Biological Activity

N-[(2S)-1-Methoxypropan-2-yl]-N'-phenylurea is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the existing literature on its biological activity, synthesizing findings from various studies and highlighting key research results.

Chemical Structure and Synthesis

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C12_{12}H16_{16}N2_{2}O2_{2}
  • IUPAC Name : this compound

The synthesis of this compound typically involves the reaction of phenyl isocyanate with (2S)-1-methoxypropan-2-amine, followed by purification processes to yield the desired product.

Anticancer Properties

Recent studies have indicated that derivatives of phenylurea compounds exhibit significant anticancer activity. For instance, a study demonstrated that substituted N-phenyl ureidobenzenesulfonate derivatives showed antiproliferative activity against various cancer cell lines, including HT-29, M21, and MCF-7. These compounds were found to induce DNA double-strand breaks and block cell cycle progression in S-phase, similar to established chemotherapeutics like cisplatin .

Table 1: Anticancer Activity of Phenylurea Derivatives

Compound TypeCell Lines TestedIC50 (µM)Mechanism of Action
N-phenyl ureidobenzenesulfonateHT-29, M21, MCF-7~5Induces DNA double-strand breaks
N-(2-pyridylsulfonyl)ureaCCRF-CEM~1Inhibits cell growth

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that its activity may involve:

  • Inhibition of DNA Repair Pathways : Similar compounds have been shown to induce γH2AX phosphorylation, a marker for DNA double-strand breaks.
  • Cell Cycle Arrest : Evidence suggests that these compounds can halt the progression of cancer cells through the cell cycle, particularly in the S-phase.
  • Cytotoxicity : The compound's ability to induce cytotoxic effects at micromolar concentrations has been documented in several studies.

Case Studies

A notable case study involved the evaluation of a series of phenylurea derivatives for their cytotoxic effects against human cancer cell lines. The study found that certain derivatives not only inhibited cell proliferation but also showed selectivity towards cancerous cells over normal cells, suggesting a favorable therapeutic index .

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